(S)-alpha-Methylhistamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
75614-93-6 |
|---|---|
Molecular Formula |
C6H11N3 |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
(2S)-1-(1H-imidazol-5-yl)propan-2-amine |
InChI |
InChI=1S/C6H11N3/c1-5(7)2-6-3-8-4-9-6/h3-5H,2,7H2,1H3,(H,8,9)/t5-/m0/s1 |
InChI Key |
XNQIOISZPFVUFG-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](CC1=CN=CN1)N |
Canonical SMILES |
CC(CC1=CN=CN1)N |
Origin of Product |
United States |
Stereochemical Profile and Pharmacological Implications
(S)-α-Methylhistamine Enantiomeric Specificity and Distinct Activity
The introduction of a methyl group at the alpha-carbon of the ethylamine (B1201723) side chain of histamine (B1213489) creates a chiral center, resulting in two stereoisomers: (S)-alpha-methylhistamine and (R)-alpha-methylhistamine. This stereochemical difference is fundamental to their biological activity. Research has consistently shown that the pharmacological activity of alpha-methylhistamine (B1220267) resides predominantly in the (R)-enantiomer. tocris.com
This compound is considered the less active enantiomer. tocris.com While its sibling, (R)-alpha-methylhistamine, is a potent agonist at histamine H3 receptors, the (S)-isomer exhibits significantly lower potency. tocris.com This enantiomeric specificity highlights the precise structural requirements for activation of the H3 receptor. The spatial arrangement of the methyl group in the (S)-configuration is less favorable for optimal binding and activation of this receptor subtype.
Studies have demonstrated a pronounced stereoselectivity at H3-autoreceptors, with the isomers corresponding to the S-configuration of L-histidine being highly preferred. nih.gov However, in the case of alpha-methylhistamine, it is the (R)-isomer that shows greater activity. tocris.com This indicates that while the general stereochemical preference of the receptor is for one configuration, the specific interactions with the methyl group in alpha-methylhistamine alter this preference.
Comparative Analysis with (R)-α-Methylhistamine: Differential Potency and Selectivity
The pharmacological differences between this compound and (R)-alpha-methylhistamine are most evident in their potency and selectivity for histamine receptors, particularly the H3 receptor.
(R)-alpha-methylhistamine is a potent and selective agonist for the histamine H3 receptor, with a reported dissociation constant (Kd) of 50.3 nM. tocris.comrndsystems.commedchemexpress.commedchemexpress.com It is considered more than 10 times as potent as histamine itself at H3 receptors. medchemexpress.comvulcanchem.com In stark contrast, the (S)-isomer is approximately 100-fold less potent at the H3 receptor. tocris.com This significant difference in potency underscores the critical role of stereochemistry in the interaction with the H3 receptor.
The selectivity of these enantiomers for different histamine receptor subtypes also varies. (R)-alpha-methylhistamine displays over 200-fold selectivity for H3 receptors over H4 receptors. tocris.comrndsystems.com While it has considerable affinity for the H4 receptor, its activity at H1 and H2 receptors is markedly reduced. tocris.commedchemexpress.comvulcanchem.com Conversely, this compound's activity at all histamine receptor subtypes is generally low. One study noted that this compound had a significantly higher affinity and potency at the human H3 receptor compared to the rat H3 receptor. science.gov
The binding of chiral alpha-branched ligands to the human H3 receptor exhibits pronounced stereoselectivity, with the enantiomer having a configuration equivalent to L-histidine being preferred. nih.gov For alpha-methylhistamine, (R)-α-MeHA was found to be 17-fold more potent than (S)-α-MeHA. nih.gov
The following interactive data tables summarize the comparative pharmacological data for this compound and (R)-alpha-methylhistamine.
Table 1: Comparative Potency of alpha-Methylhistamine Enantiomers at the H3 Receptor
| Compound | Relative Potency (vs. (R)-isomer) |
| This compound | ~1/100th |
| (R)-alpha-Methylhistamine | 1 |
This table illustrates the significantly lower potency of the (S)-enantiomer compared to the (R)-enantiomer at the H3 receptor.
Table 2: Comparative Receptor Binding Affinity and Selectivity
| Compound | H3 Receptor Affinity (Kd/Ki) | H1 Receptor Affinity (pKi) | H2 Receptor Affinity (pKi) | H3 vs H4 Selectivity |
| This compound | Significantly lower than (R)-isomer | Not well-characterized due to low activity | Not well-characterized due to low activity | Not well-characterized due to low activity |
| (R)-alpha-Methylhistamine | 50.3 nM tocris.comrndsystems.commedchemexpress.commedchemexpress.com | 4.8 medchemexpress.comvulcanchem.com | <3.5 medchemexpress.comvulcanchem.com | >200-fold over H4 tocris.comrndsystems.com |
This table highlights the high affinity and selectivity of the (R)-enantiomer for the H3 receptor, in contrast to the (S)-enantiomer for which detailed binding data is less common due to its low activity.
Histamine Receptor Pharmacology and Ligand Interactions
H3 Receptor Agonism and Selectivity of (S)-α-Methylhistamine
(S)-α-Methylhistamine is recognized as an agonist at the histamine (B1213489) H3 receptor. wikipedia.org Its binding and activation of this receptor are characterized by specific affinity and functional parameters, which are significantly influenced by its stereoisomeric nature.
(S)-α-Methylhistamine demonstrates a discernible, though lower, affinity for the human H3 receptor compared to its (R)-enantiomer. nih.gov For the human H3 receptor, (S)-α-methylhistamine has a reported pKi value of 7.6. guidetopharmacology.org In functional assays, it acts as a full agonist at the human H3 receptor. guidetopharmacology.org The potency of histamine derivatives at the H3 receptor is often influenced by the assay conditions. For instance, the presence of certain ions like Na+, K+, and Ca2+ can decrease the affinity of agonist radioligands. nih.gov
Table 1: Affinity of (S)-α-Methylhistamine at the Human H3 Receptor
| Compound | Parameter | Value | Species | Reference |
|---|---|---|---|---|
| (S)-α-Methylhistamine | pKi | 7.6 | Human | guidetopharmacology.org |
The interaction of α-methylhistamine with the H3 receptor is markedly stereoselective. The (R)-enantiomer consistently shows a higher potency and affinity for the H3 receptor than the (S)-enantiomer. nih.govnih.gov Studies on the human H3 receptor have shown that (R)-α-methylhistamine is approximately 17-fold more potent than (S)-α-methylhistamine. nih.gov This pronounced stereoselectivity, where the enantiomer with a configuration equivalent to L-histidine is preferred, is a characteristic feature of ligand binding at the H3 receptor. nih.gov This stereospecificity has been confirmed in various studies, including those using rat cerebral cortex, where displacement of radioligands clearly distinguished between the R and S isomers. acs.orgnih.gov
Affinity and Functional Activity at H3 Receptors
Interactions with Other Histamine Receptor Subtypes (H1, H2, H4)
(S)-α-Methylhistamine exhibits significantly lower affinity for H1, H2, and H4 receptors compared to the H3 receptor. The affinity of its more potent counterpart, (R)-α-methylhistamine, for H1 and H2 receptors is weak, with pKi values of 4.8 and <3.5, respectively. targetmol.com Both enantiomers of α-methylhistamine have agonist activity at the H2 receptor, though they are less potent than histamine itself. nih.gov
At the human H4 receptor, the affinity of α-methylhistamine enantiomers is dramatically lower than at the H3 receptor. nih.gov The order of inhibitory activity of histamine derivatives at the H4 receptor is Histamine > N-alpha-methylhistamine > (R)-alpha-methylhistamine > (S)-alpha-methylhistamine. uniprot.org This indicates a clear preference for the (R)-isomer over the (S)-isomer, although both are weak agonists at this subtype. uniprot.org The selectivity of (R)-α-methylhistamine for H3 receptors is over 200-fold greater than for H4 receptors. targetmol.com
Table 2: Comparative Receptor Selectivity of α-Methylhistamine Enantiomers
| Receptor Subtype | (R)-α-Methylhistamine Affinity/Activity | (S)-α-Methylhistamine Affinity/Activity | Reference |
|---|---|---|---|
| H1 Receptor | Weak affinity (pKi = 4.8) | Weaker than (R)-isomer | targetmol.com |
| H2 Receptor | Weak affinity (pKi < 3.5), agonist activity | Agonist activity | targetmol.comnih.gov |
| H4 Receptor | Low affinity, full agonist | Lower affinity than (R)-isomer, agonist | nih.govuniprot.org |
Receptor-Mediated Signaling Pathways
The activation of histamine receptors by agonists like (S)-α-methylhistamine initiates intracellular signaling cascades that mediate the physiological responses.
The histamine H3 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. nih.govwikipedia.orgceu.es Activation of the H3 receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. nih.govwikipedia.orgceu.es This is a key mechanism through which H3 receptor agonists exert their effects. Besides the inhibition of cAMP formation, H3 receptor activation can also modulate other signaling pathways, including the activation of phospholipase A2 and the mitogen-activated protein kinase (MAPK) pathway, all thought to occur via the subunits of the Gi/o protein. nih.gov The H4 receptor also couples to Gi/o proteins, leading to a decrease in cAMP production. tocris.com
Molecular and Cellular Mechanisms of Action
Modulation of Endogenous Histamine (B1213489) Synthesis and Release
(S)-alpha-Methylhistamine, by activating presynaptic H3 autoreceptors on histaminergic neurons, plays a crucial role in the negative feedback regulation of histamine. wikipedia.orgtocris.comnih.gov Activation of these autoreceptors inhibits both the synthesis of new histamine and its release from the nerve terminals. ceu.estocris.com
The process of histamine synthesis is catalyzed by the enzyme L-histidine decarboxylase, which converts L-histidine into histamine. ceu.es The inhibitory signal initiated by the H3 autoreceptor activation leads to a decrease in the activity of this enzyme, thus reducing the rate of histamine production. ceu.es Simultaneously, the activation of these receptors inhibits the exocytosis of histamine-containing vesicles from the presynaptic terminal. ceu.esphysiology.org This dual action ensures a tight control over the levels of histamine in the synaptic cleft.
Studies have demonstrated that H3 receptor agonists like (R)-alpha-Methylhistamine can significantly decrease the turnover of histamine in the brain, reflected by a reduction in the levels of its primary metabolite, tele-methylhistamine (t-MH). medchemexpress.comnih.gov For instance, administration of (R)-alpha-Methylhistamine was shown to inhibit the pargyline-induced accumulation of t-MH in various brain regions. While direct studies on the (S)-enantiomer are less common, the shared mechanism through H3 receptor agonism implies a similar, though less potent, modulatory effect on histamine homeostasis. nih.gov
Regulation of Non-Histaminergic Neurotransmitter Systems
The influence of this compound extends beyond the histaminergic system due to the widespread expression of H3 receptors as heteroreceptors on various non-histaminergic neurons. wikipedia.orgarchivesofmedicalscience.com These presynaptic H3 heteroreceptors act as molecular brakes, inhibiting the release of several other important neurotransmitters. wikipedia.orgresearchgate.net
Dopamine (B1211576): The release of dopamine in brain regions such as the striatum is under the inhibitory control of presynaptic H3 receptors located on dopaminergic nerve terminals. nih.govjpccr.eu Activation of these H3 heteroreceptors by an agonist like this compound reduces dopamine release. nih.gov Research using the H3 agonist α-methylhistamine demonstrated a significant reduction in electrically-evoked dopamine overflow in the ventral striatum. nih.gov This effect was found to be indirect, mediated by a decrease in the activity of cholinergic interneurons which, in turn, reduces cholinergic tone on dopaminergic axons. nih.gov Further studies have shown that H3 receptor activation can mitigate the behavioral effects of dopamine D2 receptor agonists. nih.gov
Norepinephrine (B1679862): The release of norepinephrine from sympathetic nerve endings in both the central and peripheral nervous systems is also negatively modulated by presynaptic H3 receptors. nih.govahajournals.orgnih.gov Studies on isolated tissues have consistently shown that H3 receptor agonists, including (R)-alpha-Methylhistamine, inhibit the electrically-stimulated or potassium-induced release of norepinephrine. nih.govahajournals.orgnih.govahajournals.org This inhibitory effect is mediated by the coupling of H3 receptors to Gi/Go proteins, which can modulate the activity of N-type calcium channels, thereby reducing calcium influx and subsequent neurotransmitter exocytosis. nih.gov This mechanism has been identified in various tissues, including the guinea pig ileum myenteric plexus, rat brain cortex, and human cardiac synaptosomes. nih.govahajournals.orgnih.gov
| Neurotransmitter | Effect of H3 Agonist ((R/S)-alpha-Methylhistamine) | Tissue/Region Studied | Key Finding |
|---|---|---|---|
| Histamine (Autoreceptor) | Inhibition of Release | Rat Brain Cortex, Guinea Pig Cardiac Synaptosomes | Activation of presynaptic H3 autoreceptors provides negative feedback, reducing histamine synthesis and release. tocris.comphysiology.org |
| Dopamine (Heteroreceptor) | Inhibition of Release | Mouse Ventral Striatum | H3 agonist α-methylhistamine reduced dopamine overflow by decreasing the firing of cholinergic interneurons. nih.gov |
| Norepinephrine (Heteroreceptor) | Inhibition of Release | Guinea Pig Ileum, Human Atria, Rat Brain Cortex | (R)-alpha-Methylhistamine inhibited norepinephrine release from sympathetic nerve endings. nih.govahajournals.orgnih.gov |
Enzyme Interactions and Catalytic Activity Modulation
The interaction of this compound with enzymes is primarily understood through its role as a precursor in metabolic pathways and its indirect influence via receptor activation, rather than as a direct modulator of catalytic activity. Histamine itself is metabolized by two main enzymes: histamine N-methyltransferase (HMT) and diamine oxidase (DAO). oup.com The metabolite of histamine N-methylation, tele-methylhistamine, is further oxidized by monoamine oxidase B (MAO-B). ceu.esirb.hr
Studies have shown that while histamine is a poor substrate for MAO-B, its methylated derivative is readily metabolized by this enzyme. irb.hrresearchgate.net The presence of the alpha-methyl group in this compound alters its interaction with these metabolic enzymes compared to histamine.
Recent research has also explored the interaction of histamine and its derivatives with carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes, including cognition. tandfonline.com Certain histamine receptor ligands have been shown to act as activators of specific CA isoforms. For example, compounds like histamine and Nα-methylhistamine were found to activate human CA isoforms I, II, IV, and VII. tandfonline.com While this compound was not explicitly detailed in this context, the study suggests that the histaminergic scaffold can interact with and modulate the catalytic activity of these enzymes. The mechanism of CA activation involves the activator molecule binding to the enzyme's active site and facilitating the proton transfer step of the catalytic cycle. tandfonline.com
| Enzyme | Interaction with Histamine Derivatives | Relevance to this compound |
|---|---|---|
| Histidine Decarboxylase (HDC) | Catalyzes the synthesis of histamine from L-histidine. ceu.es Inhibited by compounds like (S)-alpha-fluoromethylhistidine. nih.gov | The synthesis of the precursor histamine is regulated by H3 receptor agonists like this compound via feedback inhibition. ceu.es |
| Monoamine Oxidase B (MAO-B) | Metabolizes tele-methylhistamine, the primary brain metabolite of histamine. ceu.esirb.hr | As an H3 agonist, this compound reduces histamine turnover, thereby decreasing the substrate available for the HMT/MAO-B pathway. medchemexpress.com |
| Carbonic Anhydrases (CAs) | Histamine and other derivatives can act as activators for several CA isoforms (e.g., hCA I, II, IV, VII). tandfonline.com | The structural similarity suggests a potential for direct interaction, although specific studies on this compound are needed. |
In Vitro Methodologies in S α Methylhistamine Research
Radioligand Binding Assays for Receptor Characterization
Radioligand binding assays are a cornerstone in the study of receptor pharmacology, providing quantitative data on receptor density and ligand affinity. These assays utilize a radiolabeled compound (the radioligand) that binds to the receptor of interest. By measuring the amount of bound radioactivity, researchers can characterize the receptor and the binding properties of unlabeled compounds like (S)-α-Methylhistamine.
Determination of Receptor Expression Levels (Bmax)
The maximal number of binding sites (Bmax) represents the total density of receptors in a given tissue or cell preparation. Saturation binding experiments are performed to determine Bmax, where increasing concentrations of a radioligand are incubated with the receptor preparation until all binding sites are occupied.
In studies of histamine (B1213489) receptors, various radioligands have been used to determine Bmax values in different tissues. For instance, in membranes isolated from guinea pig brain tissue, the H3 agonist Nα-[3H]methylhistamine was used to determine a Bmax of 73 fmol/mg of protein. researchgate.net Another study using [3H]-(R)-alpha-methylhistamine found the highest binding densities in the external and internal segments of the globus pallidus and the substantia nigra. researchgate.net In rat cerebral cortical membranes, saturation experiments with [3H]-thioperamide yielded a Bmax of 73 +/- 20 fmol mg-1 protein. nih.gov Furthermore, research on human H3 receptors expressed in Chinese hamster ovary (CHO) cells, using ³H-R-α-methylhistamine, determined a receptor expression level of 72.6 ± 8.0 fmol/mg protein. nih.gov
Dissociation Constants (Kd) and Inhibitor Constants (Ki) Determination
The dissociation constant (Kd) is a measure of a radioligand's affinity for a receptor, with a lower Kd value indicating higher affinity. The inhibitor constant (Ki) quantifies the affinity of an unlabeled compound, such as (S)-α-Methylhistamine, for the receptor. It is determined through competition binding assays where the unlabeled compound competes with a radioligand for binding to the receptor.
Competition binding experiments have demonstrated the stereoselectivity of histamine H3 receptors. (R)-α-methylhistamine consistently shows a higher affinity for the H3 receptor compared to its (S)-enantiomer. nih.govnih.gov For instance, at the human H3 receptor, (R)-α-MeHA was found to be 17-fold more potent than (S)-α-MeHA. nih.gov In rat cerebral cortex, displacement of [3H]-thioperamide binding showed clear stereoselectivity for the R and S isomers of alpha-methylhistamine (B1220267). nih.gov
The affinity of (S)-α-Methylhistamine has been determined across different species and receptor subtypes. One study noted that (S)-alpha-methylhistamine had a significantly higher affinity and potency at the human H3 receptor compared to the rat receptor. researchgate.net The introduction of a methyl group, as in (S)-α-methylhistamine, generally leads to a decreased affinity at the human H4 receptor compared to histamine. uni-regensburg.de
Table 1: Inhibitor and Dissociation Constants for Histamine Receptor Ligands
| Compound | Receptor | Preparation | Radioligand | Ki/Kd Value | Reference |
| (R)-α-Methylhistamine | H3 | Human H3 Receptor expressing CHO cells | ³H-R-α-methylhistamine | 4.10 ± 0.62 nM (Kd) | nih.gov |
| (S)-α-Methylhistamine | H3 | Human | [125I]iodoproxyfan | Lower affinity than (R)-α-MeHA | nih.gov |
| (R)-α-Methylhistamine | H3 | Rat Cerebral Cortex | [3H]-thioperamide | Higher affinity than (S)-α-MeHA | nih.gov |
| Nα-methylhistamine | H3 | Guinea Pig Brain | [3H]Nα-methylhistamine | 0.4 nM (Kd) | researchgate.net |
| Thioperamide (B1682323) | H3 | Rat Cerebral Cortical Membranes | [3H]-thioperamide | 0.80 +/- 0.06 nM (Kd) | nih.gov |
Functional Activity Assays in Recombinant and Native Cell Lines
Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or inverse agonist at a receptor. These assays measure the biological response initiated by ligand binding, providing insights into the ligand's efficacy.
GTPγ[35S] Autoradiography Studies
GTPγ[35S] binding assays are a functional technique used to measure the activation of G protein-coupled receptors (GPCRs). When an agonist binds to a GPCR, it facilitates the exchange of GDP for GTP on the associated G protein. The use of a non-hydrolyzable GTP analog, GTPγ[35S], allows for the quantification of G protein activation.
Studies using GTPγ[35S] autoradiography in rat brain tissue sections have shown that histamine-evoked binding selectively detects H3 receptor-dependent signaling. nih.gov The pattern of this response mirrors the known distribution of H3 binding sites and is mimicked by H3-selective agonists. nih.gov This technique has been employed to screen H3 ligands and has provided evidence that central H3 binding sites are functional receptors that couple to Gi/o proteins. nih.gov Furthermore, GTPγ[35S] binding assays have been used to compare the effects of different H3 receptor ligands, demonstrating that compounds can exhibit varying degrees of agonism depending on the assay. researchgate.net
cAMP Production Assays
The histamine H3 receptor is coupled to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. nih.gov cAMP production assays, therefore, serve as a functional measure of H3 receptor activation.
In cells expressing the human H3 receptor, agonists like (S)-α-methylhistamine inhibit forskolin-stimulated cAMP production. nih.govnih.gov This inhibitory effect can be counteracted by H3 receptor antagonists or inverse agonists. mdpi.com Studies have shown that both (R)-α-MeHA and (S)-α-MeHA can act as full agonists in inhibiting cAMP formation, though with different potencies. nih.gov For example, at the human H4 receptor, (R)-α-MeHA acted as a full agonist on cAMP formation but was significantly less potent than at the H3 receptor. nih.gov
Table 2: Functional Activity of (S)-α-Methylhistamine and Related Compounds
| Compound | Assay | Cell Line/Tissue | Effect | Reference |
| (S)-α-Methylhistamine | cAMP Production | CHO-H3-SPAP cells | Inhibition of forskolin-stimulated cAMP production | nih.gov |
| (R)-α-Methylhistamine | cAMP Production | HEK(hH3R) cells | Full agonist, inhibition of cAMP formation | nih.gov |
| Histamine | GTPγ[35S] Autoradiography | Rat Brain Tissue | Dose-dependent increase in GTPγ[35S] binding | nih.gov |
| Nα-methylhistamine | GTPγ[35S] Autoradiography | Rat Brain Tissue | Mimicked histamine-evoked binding response | nih.gov |
Electrophysiological Recordings in Enteric Neurons
Electrophysiological techniques, such as intracellular recordings and fast imaging with potentiometric dyes, allow for the direct measurement of neuronal activity and membrane potential changes in response to ligand application. These methods have been used to investigate the effects of histamine and its analogs on neurons in the enteric nervous system (ENS).
In the human submucous plexus, histamine has been shown to excite neurons through the activation of all four histamine receptor subtypes, including an excitatory H3-mediated component. nih.gov The H3 agonist (R)-(-)-α-methylhistamine mimicked this excitatory effect, which was selectively blocked by the H3 receptor antagonist clobenpropit. nih.gov This finding in human enteric neurons contrasts with observations in the guinea-pig ENS, where (R)-(-)-α-methylhistamine did not exhibit presynaptic actions. nih.gov These studies highlight species-specific differences in the functional role of H3 receptors in the gut.
Primary Cell Culture Models in Functional Studies
Direct functional studies investigating the effects of (S)-α-Methylhistamine on primary cultures of human eosinophils or murine bone marrow-derived mast cells (BMMCs) are not extensively detailed in the available scientific literature. Research on these specific cell types has more commonly utilized histamine or the (R)-enantiomer, (R)-α-Methylhistamine, to probe the function of histamine receptors, particularly the H4 receptor (H4R) which is expressed on these immune cells. nih.govnih.govnih.gov
While direct primary cell data for the (S)-isomer is scarce, functional differences between the (S) and (R) enantiomers have been characterized in recombinant cell lines expressing the human H4 receptor. A luciferase reporter gene assay in HEK293 cells stably expressing the hH4R demonstrated that (S)-α-Methylhistamine acts as a partial agonist. uni-regensburg.de In contrast, its counterpart, (R)-α-Methylhistamine, functioned as a full agonist in the same assay system. uni-regensburg.de The potency of (S)-α-Methylhistamine was also significantly lower than that of the (R)-isomer. uni-regensburg.de This highlights the stereoselectivity of the H4 receptor.
For context, studies on human eosinophils have shown that agonists acting on the H4 receptor can induce functional responses like cytoskeletal changes and shape change. nih.govtocris.com The potent H3/H4 receptor agonist (R)-α-Methylhistamine was found to stimulate eosinophil shape change in a concentration-dependent manner, with a reported EC50 value of 66 nM. nih.govtocris.comrndsystems.com In BMMCs, histamine and other agonists have been shown to induce migration and the production of cytokines like IL-6 via the H4R. nih.govresearchgate.net
The functional activity of (S)-α-Methylhistamine in comparison to its (R)-enantiomer and other histamine agonists at the human H4 receptor expressed in a HEK293 cell line is summarized below.
Table 1: Functional Activity of Histamine Agonists at the Human H4 Receptor (hH4R) in a Recombinant HEK293 Cell CRE-Luciferase Reporter Gene Assay uni-regensburg.de
| Compound | pEC50 | Efficacy (α) | Agonist Type |
| (S)-α-Methylhistamine | < 4.5 | 0.53 | Partial Agonist |
| (R)-α-Methylhistamine | 6.57 | 1.00 | Full Agonist |
| Histamine | 7.39 | 1.00 | Full Agonist |
| Nα-Methylhistamine | 6.84 | 0.96 | Full Agonist |
| 5(4)-Methylhistamine | 7.02 | 0.99 | Full Agonist |
| Data derived from a study on recombinant human H4 receptors expressed in HEK293 cells. uni-regensburg.de |
Based on the available scientific literature, specific studies detailing the cytotoxicity of (S)-α-Methylhistamine are not described. While cytotoxicity assays, such as the MTT reduction assay, have been performed for other novel histamine H3 receptor ligands to evaluate their effects on the viability of various cell lines (e.g., HEK-293, SH-SY5Y, HepG2, human astrocytes), corresponding data for (S)-α-Methylhistamine has not been reported. nih.govresearchgate.netmdpi.comnih.gov
In Vivo Animal Models and Physiological System Investigations
Neuropharmacological Studies
(R)-alpha-Methylhistamine is a standard and potent agonist for the histamine (B1213489) H3 receptor. plos.orgsemanticscholar.org These H3 receptors are primarily presynaptic autoreceptors that play a crucial role in regulating the synthesis and release of histamine within the central nervous system (CNS). ceu.es By activating these receptors, (R)-alpha-Methylhistamine inhibits histamine synthesis and release. tocris.com
In studies using mast cell-deficient mice, intraperitoneal injection of (R)-alpha-methylhistamine was found to increase the content of histamine in the brain after one hour. nih.gov The regulatory function of the H3 receptor is critical for maintaining histamine homeostasis in the brain; its absence can lead to uncontrolled histamine release by histaminergic neurons. semanticscholar.org The histaminergic system, originating from neurons in the tuberomammillary nucleus of the hypothalamus, projects throughout the brain, modulating various physiological functions. semanticscholar.org In some neuropsychiatric conditions, alterations in the central histaminergic system are observed. For instance, elevated release and metabolism of histamine, indicated by increased levels of its metabolite N-tele-methylhistamine in cerebrospinal fluid, have been noted in patients with chronic schizophrenia. mdpi.com The modulation of histamine levels by compounds like (R)-alpha-Methylhistamine serves as a key mechanism for investigating the roles of the central histaminergic system. nih.gov
The central histaminergic system is implicated in the control of alertness and spontaneous locomotor activity. plos.orgsemanticscholar.orgnih.gov However, the direct effect of (R)-alpha-Methylhistamine on locomotion appears to be context-dependent. In studies with rats, (R)-α-methylhistamine administered alone did not significantly alter spontaneous locomotor activity. jneurosci.org Similarly, in mast cell-deficient W/Wv mice, (R)-alpha-methylhistamine did not cause a significant change in locomotor activity on its own. nih.gov
Despite its lack of effect when used alone, (R)-alpha-Methylhistamine demonstrates a modulatory role in interaction with other substances. For example, while the H3-receptor antagonist/inverse agonist ciproxifan (B1662499) also has no effect on its own, it strongly potentiates the locomotor hypoactivity induced by haloperidol; this potentiation is suppressed by the administration of (R)-α-methylhistamine. jneurosci.org Furthermore, when administered sequentially with (S)-alpha-fluoromethylhistidine, a histamine synthesis inhibitor, (R)-alpha-methylhistamine contributed to a significant decrease in locomotor activity in mice. nih.gov These findings support the hypothesis that the central histaminergic system is involved in regulating locomotion and alertness, with H3 receptor activation playing a key modulatory, rather than direct, role. nih.govjneurosci.org
The role of the histaminergic system in cognitive functions and memory is complex. hum-ecol.ru Research involving the H3 receptor agonist (R)-alpha-methylhistamine (RAMH) suggests that activating this receptor can influence memory processes. In a study using the Morris water-maze, treatment with RAMH was found to facilitate the recovery of spatial memory in rats. researchgate.netnih.gov This improved retention of spatial memory following a reduction in cerebral histamine release (via H3 receptor agonism) points to a modulating role for histamine in memory. researchgate.netnih.gov
Conversely, other studies show that H3 receptor activation can impair memory, particularly when investigating the effects of H3 receptor antagonists. The memory-enhancing effects of novel H3R antagonists, such as E159 and DL77, in animal models of amnesia were found to be reversed or abolished when co-administered with RAMH. frontiersin.orguj.edu.pl This suggests that the procognitive effects of these antagonists are mediated by blocking H3 receptors, and that activating these receptors with an agonist like RAMH can negate these benefits. frontiersin.orguj.edu.pl In another model, the injection of RAMH into the insular cortex during conditioned taste aversion (CTA) training was shown to impair the subsequent long-term CTA memory. plos.org
| Study Focus | Animal Model | Key Finding | Reference |
|---|---|---|---|
| Spatial Memory | Rats (Morris water-maze) | RAMH facilitates the recovery of spatial memory. | nih.gov |
| Conditioned Taste Aversion | Rats | RAMH injection into the insular cortex impaired CTA memory. | plos.org |
| Reversal of H3 Antagonist Effects (Amnesia Model) | Rats | RAMH abolished the memory-improving effects of the H3R antagonist E159. | frontiersin.org |
| Reversal of H3 Antagonist Effects (Amnesia Model) | Rats | RAMH reversed the ameliorative effect of the H3R antagonist DL77 on memory deficits. | uj.edu.pl |
The histamine H3 receptor appears to play a role in the regulation of drinking behavior. nih.gov In studies on rats, the administration of (R)-alpha-methylhistamine resulted in a dose-dependent increase in water consumption. nih.gov The maximum effect observed was a 310% increase above the vehicle control response. nih.gov This stimulatory effect on drinking was dose-dependently antagonized by the selective H3 receptor antagonist thioperamide (B1682323). nih.gov
Conversely, H1 and H2 receptor antagonists (mepyramine and loxtidine, respectively) had no effect on the increased water consumption induced by (R)-alpha-methylhistamine. nih.gov Further research confirmed these findings, showing that direct intracerebroventricular (i.c.v.) administration of (R)-alpha-methylhistamine elicited drinking behavior in rats that were not water-deprived. researchgate.net These results collectively indicate that the H3 receptor is involved in the physiological regulation of water consumption. nih.govresearchgate.net
| Compound | Effect on Water Consumption | Interaction with Antagonists | Reference |
|---|---|---|---|
| (R)-alpha-Methylhistamine | Dose-dependent increase | Effect antagonized by thioperamide (H3 antagonist) | nih.gov |
| Thioperamide (H3 antagonist) | No effect alone | - | nih.gov |
| Mepyramine (H1 antagonist) | No effect on RAMH-induced drinking | - | nih.gov |
| Loxtidine (H2 antagonist) | No effect on RAMH-induced drinking | - | nih.gov |
In the assessment of seizure models, (R)-alpha-methylhistamine (RAMH) is primarily used as a pharmacological tool to confirm that the anticonvulsant effects of H3 receptor antagonists are mediated through their action on the H3 receptor. mdpi.comresearchgate.net Numerous studies have shown that H3R antagonists possess antiseizure properties in various animal models, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models. mdpi.commdpi.com
To validate the mechanism of action, the protective effects of these antagonists are challenged by co-administration with RAMH. Research has consistently demonstrated that the anticonvulsant activity of various H3R antagonists in the MES model is significantly reduced or completely abolished when the animals are pretreated with RAMH. mdpi.comresearchgate.netmdpi.com For example, the anti-MES action of one compound fully vanished when it was administered in combination with RAMH. mdpi.com Similarly, the protective effect of the H3R antagonist E177 against pilocarpine-induced status epilepticus was partially reversed by co-administration with RAMH. semanticscholar.org These findings confirm that the antiseizure effects of these compounds are directly correlated with H3 receptor inhibition. mdpi.comresearchgate.net Interestingly, in one study, RAMH failed to abolish the protection provided by an H3R antagonist in the PTZ-induced seizure model, suggesting that the mechanism of protection in that specific seizure model may not be solely facilitated through the modulation of central histaminergic neurotransmission. mdpi.com
A significant challenge associated with (R)-alpha-methylhistamine is its limited ability to penetrate biological membranes, including the blood-brain barrier (BBB). ceu.esnih.gov This is attributed to the compound's strong basicity and polarity. nih.gov Studies have noted that it is thought to cross the BBB with difficulty. nih.gov
To address these pharmacokinetic disadvantages, researchers have developed lipophilic, non-basic azomethine prodrugs of (R)-alpha-methylhistamine. nih.govmdpi.comresearchgate.net This bioreversible derivatization increases the compound's lipophilicity and reduces its basicity, which significantly enhances its oral absorption and penetration into the brain. nih.gov These prodrugs are designed to be stable enough for administration but are cleaved hydrolytically within the CNS to release the active parent amine, (R)-alpha-methylhistamine. mdpi.comresearchgate.net This approach allows for the effective delivery of the H3-receptor agonist to its central targets, overcoming the natural barrier posed by its physicochemical properties. nih.gov
Central Nervous System Penetration and Disposition Studies
Gastrointestinal System Research
The activation of histamine H3 receptors by (R)-alpha-methylhistamine has been shown to modulate gastric acid secretion in various animal models. Peripheral administration of (R)-alpha-methylhistamine reduced gastric acid secretion in cats, dogs, and rats. nih.govscispace.com These antisecretory effects were observed against stimuli that act on vagal pathways or enterochromaffin-like (ECL) cells, such as 2-deoxy-D-glucose and pentagastrin, but not against direct stimulation by histamine. nih.govscispace.com In contrast, it increased acid secretion in mice. nih.govscispace.comnih.gov
Central administration of (R)-alpha-methylhistamine has also been shown to have an inhibitory effect on gastric acid production. In pylorus-ligated rats, intracerebroventricular injections of (R)-alpha-methylhistamine caused a dose-dependent inhibition of gastric acid secretion, an effect that was not observed with intravenous administration. nih.govcaymanchem.com This central inhibitory effect was prevented by the H3-receptor antagonist thioperamide. nih.gov The metabolite N-alpha-methylhistamine, found in Helicobacter pylori-infected stomachs, is also believed to stimulate gastric acid secretion. jpp.krakow.plnih.gov
| Animal Model | Route of Administration | Effect on Gastric Acid Secretion | Reference |
|---|---|---|---|
| Cats, Dogs, Rabbits, Rats | Peripheral | Reduced | nih.govscispace.com |
| Mice | Peripheral | Increased | nih.govscispace.comnih.gov |
| Rats (pylorus-ligated) | Intracerebroventricular | Inhibited | nih.govcaymanchem.com |
| Rats (pylorus-ligated) | Intravenous | Ineffective | nih.govcaymanchem.com |
(R)-alpha-methylhistamine has demonstrated significant gastroprotective effects in animal models. In conscious rats, intragastric administration of (R)-alpha-methylhistamine provided protection against gastric damage induced by absolute ethanol, hydrochloric acid, aspirin, and stress. nih.govjpp.krakow.pl This protective action is thought to be mediated by the activation of H3 receptors, as the S-isomer of α-methylhistamine was found to be ineffective in reducing ethanol-induced gastric lesions, highlighting the stereoselectivity of this effect. nih.gov
The gastroprotective mechanism of (R)-alpha-methylhistamine appears to be linked to an increase in mucus production, which occurs through nitric oxide-independent pathways. nih.govjpp.krakow.pl The protective effects were dose-dependently inhibited by selective H3-receptor antagonists like ciproxifan and clobenpropit. nih.gov Central administration of histamine and its metabolite N-alpha-methylhistamine also showed gastroprotective effects against ethanol-induced damage, suggesting the involvement of brain H3 receptors in maintaining gastric mucosal integrity. nih.govjpp.krakow.pl
Research indicates that (R)-alpha-methylhistamine can influence the production of prostaglandin (B15479496) E2 (PGE2) in the gastric mucosa. In a study using C57BL/6 mice, acute systemic administration of (R)-α-methylhistamine was found to significantly increase mucosal PGE2 production. nih.govfrontiersin.orgnih.gov This effect was associated with its gastroprotective action against acidified ethanol-induced gastric ulcers.
The increase in PGE2 production induced by (R)-α-methylhistamine was abrogated by the co-administration of the H3R antagonist/inverse agonist M39, indicating that this effect is mediated through histamine H3 receptors. nih.govfrontiersin.orgresearchgate.net These findings suggest that the agonistic interaction with H3 receptors is involved in maintaining gastric mucosal integrity by modulating PGE2 secretion. nih.gov
| Treatment Group | Effect on PGE2 Production | Reference |
|---|---|---|
| (R)-α-methylhistamine | Significantly increased | nih.govfrontiersin.orgnih.gov |
| (R)-α-methylhistamine + M39 (H3R antagonist) | Increased production abrogated | nih.govfrontiersin.orgresearchgate.net |
Studies in anesthetized rats have shown that (R)-alpha-methylhistamine can stimulate duodenal bicarbonate secretion. nih.gov Intravenous administration of (R)-alpha-methylhistamine caused a dose-dependent increase in alkaline secretion. nih.gov This effect was completely blocked by the H3 receptor antagonist clobenpropit, indicating that the response is mediated by the activation of histamine H3 receptors. nih.gov This stimulation of duodenal bicarbonate secretion is suggested to be an additional mechanism contributing to the previously observed gastroprotective effects of the compound. nih.gov In contrast, histamine has been observed to inhibit prostaglandin E2-stimulated duodenal epithelial bicarbonate secretion through H2 receptors. physiology.org
In the context of Helicobacter pylori infection, the focus shifts to the histamine metabolite N-alpha-methylhistamine (Nα-MH). jpp.krakow.pl This unusual metabolite is produced in the stomachs of individuals infected with H. pylori. jpp.krakow.pljpp.krakow.plwjgnet.comresearchgate.net Nα-MH is a potent agonist of histamine H3 receptors and is thought to play a role in the pathophysiology of H. pylori-associated gastric disorders. jpp.krakow.pljpp.krakow.plwjgnet.comresearchgate.net
Activation of H3 receptors by Nα-MH has been implicated in altering the acid secretion observed during Helicobacter infection. wjgnet.com It can have an indirect inhibitory effect on acid secretion by inhibiting the release of histamine from enterochromaffin-like (ECL) cells. jpp.krakow.plwjgnet.com However, Nα-MH is also a potent H2 receptor agonist and can increase acid secretion independently of H3 receptor-mediated mechanisms. jpp.krakow.pl The presence of Nα-MH in H. pylori-infected stomachs may contribute to the hypergastrinemia seen in these patients by reducing somatostatin (B550006) secretion. jpp.krakow.pl
Modulation of Duodenal Bicarbonate Secretion
Immunomodulatory and Inflammatory Research
The histamine H3 receptor, for which alpha-methylhistamine (B1220267) is a selective agonist, and the structurally related H4 receptor, play significant roles in modulating inflammatory and immune responses.
Effects on Eosinophil Cytoskeletal Changes
Research has demonstrated that histamine and its analogues can induce significant morphological changes in human eosinophils, a process linked to the histamine H4 receptor. nih.govnih.gov Studies using various histamine receptor agonists have shown that H3/H4 receptor agonists, including R-alpha-methylhistamine, induce a concentration-dependent shape change in human eosinophils. nih.gov This effect is characterized by actin polymerization and is mediated by coupling to a Gαi/o G-protein. nih.gov
The eosinophil shape change induced by histamine analogues is effectively abolished by the H3/H4 receptor antagonist thioperamide, but not by H1 or H2 receptor antagonists like pyrilamine (B1676287) or cimetidine, respectively. nih.govnih.gov This specificity indicates that the cytoskeletal rearrangement in eosinophils occurs via activation of H4 receptors. nih.gov While R-alpha-methylhistamine is a potent agonist in inducing these changes, studies on stereoselectivity have shown that the (S)-isomer is substantially less potent. nih.gov
Table 1: Effects of Histamine Agonists on Eosinophil Shape Change Click on the headers to sort the data.
| Agonist | Receptor Target(s) | Observed Effect on Eosinophils | Antagonist Inhibition |
|---|---|---|---|
| Histamine | H1, H2, H3, H4 | Induces shape change, actin polymerization, calcium mobilization. nih.gov | Inhibited by thioperamide. nih.gov |
| (R)-alpha-Methylhistamine | H3/H4 Agonist | Induces eosinophil shape change. nih.govnih.gov | Inhibited by thioperamide. nih.gov |
| Imetit | H3/H4 Agonist | Induces eosinophil shape change. nih.gov | Not specified. |
| Clobenpropit | H4 Agonist / H3 Antagonist | Induces eosinophil shape change. nih.govnih.gov | Inhibited by thioperamide. nih.gov |
Influence on Systemic Antibody Production
The histaminergic system has been shown to modulate humoral immunity. In a comparative immunotoxicological study using New Zealand rabbits, the influence of various histamine receptor agonists on systemic antibody production was evaluated. dergipark.org.tr The study measured the antibody response to sheep red blood cells (SRBC). dergipark.org.tr
The findings revealed that while agonists for H1, H2, and H4 receptors played a role in enhancing antibody generation, the H3-receptor agonist, R-(-)-alpha-methylhistamine, exhibited a dominant inhibitory effect on antibody production. dergipark.org.tr This suggests that activation of the H3 receptor can negatively regulate the systemic antibody response. dergipark.org.tr
Table 2: Influence of Histamine Receptor Agonists on Antibody Response Click on the headers to sort the data.
| Compound | Receptor Target | Effect on Antibody Production | Animal Model |
|---|---|---|---|
| HTMT | H1 Agonist | Dominant enhancement role. dergipark.org.tr | New Zealand Rabbit |
| Amthamine | H2 Agonist | Enhancement role. dergipark.org.tr | New Zealand Rabbit |
| Clobenpropit | H4 Agonist | Enhancement role. dergipark.org.tr | New Zealand Rabbit |
Neuroinflammatory Pathway Interactions in CNS Disorders
The histamine H3 receptor is predominantly expressed in the central nervous system (CNS), where it acts as a key regulator of neurotransmitter release. d-nb.info Research indicates that this receptor is involved in neuroinflammatory processes associated with CNS disorders. pnas.org In animal models of autoimmune inflammatory diseases of the CNS, such as experimental allergic encephalomyelitis (EAE), the absence of the H3 receptor leads to an exacerbation of clinical signs, suggesting a protective role for H3R signaling. pnas.org
The administration of the H3R agonist (R)-alpha-methylhistamine has been used to confirm the receptor's role in modulating neuroinflammation. mdpi.com Activation of H3 receptors can regulate the permeability of the blood-brain barrier and the expression of inflammatory mediators, thereby ameliorating signs of CNS injury. pnas.org This suggests that H3R activation can negatively regulate susceptibility to neuroinflammatory reactions. pnas.org Studies in models for conditions like autism spectrum disorder have also utilized (R)-alpha-methylhistamine to probe the link between H3R signaling, neuroinflammation, and behavior. mdpi.com
Cardiovascular System Research
(S)-alpha-Methylhistamine and its R-isomer have been instrumental in elucidating the role of the H3 receptor in the cardiovascular system, particularly in vasodilation and the regulation of sympathetic tone.
Endothelium-Dependent Vasodilation Studies
Studies in rat mesenteric resistance arteries and rabbit middle cerebral arteries have shown that the H3 receptor agonist (R)-alpha-methylhistamine induces a concentration-dependent vasodilation. nih.govnih.govjst.go.jp This relaxation is strictly dependent on the presence of an intact endothelium. nih.govjst.go.jp The effect is stereoselective, with the (S)-isomer of alpha-methylhistamine being approximately 100 times less potent than the (R)-isomer. nih.gov
The mechanism of this vasodilation involves the activation of H3 receptors located on endothelial cells. nih.gov This activation stimulates the release of nitric oxide (NO) and, to a lesser extent, prostacyclin and endothelium-derived hyperpolarizing factors (EDHFs), which then act on the vascular smooth muscle to cause relaxation. nih.govnih.govjst.go.jp The vasodilation can be attenuated by H3 receptor antagonists like thioperamide and clobenpropit, as well as by inhibitors of nitric oxide synthase (L-NAME) and cyclooxygenase (indomethacin). nih.govnih.govjst.go.jp
Table 3: (R)-alpha-Methylhistamine Induced Endothelium-Dependent Vasodilation Click on the headers to sort the data.
| Animal Model | Key Finding | Mechanistic Detail | Reference |
|---|---|---|---|
| Rat Mesenteric Artery | (R)-alpha-Methylhistamine induces concentration-dependent vasodilation (max ~45%). nih.govjst.go.jp | Abolished by endothelium removal; mediated by NO, Prostaglandin I2, and EDHFs. nih.govjst.go.jp | nih.gov, jst.go.jp |
| Rabbit Middle Cerebral Artery | (R)-alpha-Methylhistamine induces endothelium-dependent relaxation. | Involves release of a prostanoid (likely prostacyclin) and EDRF (NO). nih.gov | nih.gov |
Sympathetic Hypertension Inhibition
Histamine H3 receptors are located presynaptically on postganglionic sympathetic nerve fibers that innervate blood vessels and the heart. icm.edu.pl Activation of these receptors inhibits the release of the neurotransmitter noradrenaline. icm.edu.plresearchgate.netahajournals.org
In vivo studies in guinea pigs have demonstrated that the selective H3-agonist (R)-alpha-methylhistamine inhibits neurogenically-induced hypertensive responses. capes.gov.brresearchgate.net By reducing noradrenaline release from sympathetic nerve terminals, (R)-alpha-methylhistamine leads to a reduction in neurogenic vasopressor and cardiostimulatory effects. icm.edu.plahajournals.org This sympathoinhibitory action can be blocked by H3 receptor antagonists, confirming the receptor's involvement. researchgate.netresearchgate.net These findings highlight the role of H3 receptors in modulating vascular tone and blood pressure by regulating the sympathetic nervous system. researchgate.net
Metabolism and Biotransformation Pathways of α Methylhistamine
Downstream Metabolites and Catabolism
Following methylation by HMT, the resulting metabolite, alpha-methyl-tele-methyl-histamine, undergoes further catabolism. The primary enzyme involved in this next step is monoamine oxidase (MAO), particularly MAO-B, and to some extent, diamine oxidase (DAO). youtube.comsigmaaldrich.cn These enzymes catalyze the oxidative deamination of the methylated intermediate.
The action of MAO-B or DAO on Nτ-methylhistamine (the methylated product of histamine) produces an aldehyde intermediate, which is then further oxidized by aldehyde dehydrogenase (ALDH) to form tele-methylimidazoleacetic acid (t-MIAA). sigmaaldrich.cnembopress.org A similar pathway is expected for the catabolism of alpha-methyl-tele-methyl-histamine.
It is important to note that the relative contribution of methylation versus direct oxidation by DAO for histamine (B1213489) metabolism can vary between species and tissues. sigmaaldrich.cn In the brain, methylation is the predominant pathway. sigmaaldrich.cn
Excretion Pathways of α-Methylhistamine Metabolites
The final metabolites of histamine, such as Nτ-methylhistamine and tele-methylimidazoleacetic acid (t-MIAA), are water-soluble and can be readily excreted in the urine. wikipedia.orgyoutube.commastcellaction.org This serves as a primary mechanism for clearing histamine and its analogues from the body. The measurement of these metabolites in urine is often used as an indicator of histamine turnover and mast cell activation in clinical settings. mastcellaction.orgki.se Given the metabolic similarities, it is expected that the metabolites of (S)-alpha-methylhistamine are also eliminated from the body via renal excretion.
Interconnections within the Broader Histamine Metabolic Network
The metabolism of this compound is intricately linked to the broader histamine metabolic network. This network involves a delicate balance between histamine synthesis, release, and degradation through the two primary enzymatic pathways: methylation by HMT and oxidative deamination by DAO. wikipedia.orgsigmaaldrich.cn The enzymes and co-factors involved, such as SAM, MAO, and ALDH, are also shared with the metabolic pathways of other important biogenic amines like serotonin (B10506) and dopamine (B1211576). mdpi.com
Inhibition of one metabolic pathway can lead to a shunting of histamine metabolism towards the other. sigmaaldrich.cn For instance, the use of (R)-alpha-methylhistamine, a potent H3-receptor agonist, has been shown to decrease the turnover of histamine in the brain, as evidenced by a reduction in the accumulation of tele-methylhistamine. nih.gov This highlights the feedback mechanisms and interconnectedness within the histamine system.
Chemical Synthesis and Analog Development for Research
Synthetic Methodologies for (S)-α-Methylhistamine
The primary and most direct method for the stereoselective synthesis of (S)-α-Methylhistamine utilizes L-histidine as the chiral starting material. acs.orgnih.gov This approach is advantageous as it begins with a naturally occurring amino acid, ensuring the correct stereochemistry is established early in the synthetic sequence. The process leverages the inherent chirality of L-histidine to produce the desired (S)-enantiomer of α-methylhistamine. While specific multi-step procedures can vary, the fundamental strategy involves the conversion of the carboxylic acid group of L-histidine into a methyl group without racemizing the chiral center. This established route highlights the importance of using chiral precursors for the efficient and stereospecific preparation of biologically active molecules like (S)-α-Methylhistamine. acs.orgnih.govsigmaaldrich.com
Design and Synthesis of Chiral Histamine (B1213489) H3-Receptor Ligands and Derivatives
The development of potent and selective ligands for the histamine H3 receptor is a key area of medicinal chemistry research. nih.gov The stereochemistry of these ligands is often crucial for their activity. (S)-α-Methylhistamine and its enantiomer, (R)-α-Methylhistamine, serve as foundational models for understanding agonist interactions at the H3 receptor. nih.gov Research has shown that the (R)-isomer is significantly more potent than the (S)-isomer at the H3 receptor, demonstrating clear stereoselectivity. nih.govjpp.krakow.pl
To explore the structure-activity relationships (SAR) and the mechanism of H3 receptor activation, researchers have designed and synthesized "hybrid" molecules. These compounds combine structural features from known H3 receptor agonists, like (R)- or (S)-α-Methylhistamine, with features from antagonists, such as iodoproxyfan (B114369). nih.govacs.org
One such series involved the synthesis of 2-(R and S)-amino-3-(1H-imidazol-4(5)-yl)propyl ether derivatives. In these molecules, the core structure of iodoproxyfan was modified to include an amino group in the propyl chain, mimicking the amine in α-methylhistamine. nih.gov The synthesis of these chiral derivatives allowed for a systematic investigation into how stereochemistry and specific structural elements influence whether a compound acts as an agonist or an antagonist.
The key findings from these studies include:
Stereospecificity: The synthesized compounds displayed clear stereospecificity. The S-configuration of the 2-amino-3-(1H-imidazol-4(5)-yl)propyl ether series, which corresponds stereochemically to the more potent (R)-α-methylhistamine, was found to be more favorable for H3 receptor affinity. nih.govacs.org
Switch from Antagonist to Agonist: Incorporating an amino group into the propyl chain of antagonist-like structures did not, by itself, confer agonist activity when an aromatic side chain was present. However, when the aromatic moiety was replaced with a non-aromatic cyclohexyl group, the resulting compounds behaved as agonists. nih.gov This suggests that a specific interaction between the side chain's amino group and the H3 receptor is a critical determinant for receptor activation. nih.govacs.org
Potent Agonist Development: This research led to the identification of 2-(S)-amino-3-(1H-imidazol-4(5)-yl)propyl cyclohexylmethyl ether as a potent H3 receptor agonist with high affinity. nih.gov
Table 1: Affinity of Synthesized Chiral H3-Receptor Ligands
| Compound Name | Configuration | Side Chain | Affinity (-log Ki) | Functional Activity |
|---|---|---|---|---|
| Iodoproxyfan Analog | - | Aromatic | High | Antagonist |
| Hybrid Derivative 1 | S | Aromatic | 5.9 - 7.9 | Antagonist |
| Hybrid Derivative 2 | R | Aromatic | Lower than S | Antagonist |
| Hybrid Derivative 3 | S | Cyclohexyl | 7.9 ± 0.2 | Agonist |
This table is generated based on findings reported in scientific literature. nih.gov
Development of Photocaged Agonists for Receptor Modulation
Photopharmacology offers a cutting-edge approach to control biological processes with high spatial and temporal precision using light. mdpi.com A key strategy in this field is "photocaging," where a bioactive molecule is temporarily inactivated by attaching a light-sensitive protecting group (a photocage). The active molecule is then released upon exposure to a specific wavelength of light. mdpi.com
This technique has been applied to develop photocaged agonists for histamine receptors, enabling researchers to optically control receptor function. mdpi.com The design of these probes is challenging and requires careful selection of both the agonist scaffold and the caging group.
Recent research has focused on using BODIPY (boron-dipyrromethene) as a photoremovable caging group for H3 receptor agonists like immepip. mdpi.com The BODIPY cage is advantageous due to its stability and strong absorbance in the visible light spectrum. mdpi.com
The process and findings are summarized below:
Synthesis: A BODIPY-based photocage was synthesized and attached to the piperidine (B6355638) amine group of the H3 agonist immepip, creating the caged compound VUF25657. mdpi.com
Pharmacological Inactivation: In its caged form (in the dark), VUF25657 showed a dramatic reduction in its ability to bind to and activate the H3 receptor. Its binding affinity was reduced over 100-fold, and its functional activity was similarly diminished. mdpi.com
Photo-activation: Upon illumination with light at a specific wavelength (560 nm), the BODIPY cage was cleaved, releasing the active agonist immepip. mdpi.com This "uncaging" process restored the compound's high binding affinity and functional potency at the H3 receptor. mdpi.com
Table 2: Pharmacological Profile of a Photocaged H3R Agonist
| Compound | Condition | H3R Binding Affinity | H3R Functional Activity |
|---|---|---|---|
| Immepip (Parent Agonist) | - | High | High |
| VUF25657 (Caged Agonist) | Dark | >100-fold lower than Immepip | ~100-fold lower than Immepip |
| VUF25657 | After 560 nm light | Affinity and potency restored | Activity restored |
This table is generated based on findings reported in scientific literature. mdpi.com
This strategy provides a powerful tool for studying H3 receptor pharmacology with unprecedented precision, allowing researchers to activate the receptor in specific locations and at specific times. mdpi.com
Methodological Considerations and Research Utility
Application as a Selective Pharmacological Probe for Histamine (B1213489) Receptors
(S)-alpha-Methylhistamine, and more commonly its enantiomer (R)-alpha-methylhistamine, serves as a critical tool in pharmacology for the selective investigation of histamine receptors, particularly the H3 receptor. revvity.comwikipedia.org As a selective agonist for the H3 receptor, (R)-alpha-methylhistamine has been instrumental in elucidating the receptor's role in various physiological processes. revvity.comnih.gov The H3 receptor functions primarily as a presynaptic autoreceptor, controlling the synthesis and release of histamine and other neurotransmitters in both the central and peripheral nervous systems. nih.govceu.es
The selectivity of alpha-methylhistamine (B1220267) allows researchers to differentiate the effects of H3 receptor activation from those of other histamine receptor subtypes (H1, H2, and H4). For instance, studies have utilized (R)-alpha-methylhistamine to demonstrate the H3 receptor's involvement in modulating neurotransmitter release, including noradrenaline, serotonin (B10506), and dopamine (B1211576). ceu.es Its application has been pivotal in understanding the therapeutic potential of targeting the H3 receptor for conditions such as neurodegenerative diseases, epilepsy, and sleep disorders. ceu.es
In experimental settings, the administration of (R)-alpha-methylhistamine can induce specific physiological responses that are attributable to H3 receptor activation. For example, it has been shown to cause a dose-dependent decrease in blood pressure and heart rate in animal models. ebi.ac.uk Furthermore, its effects can be blocked by selective H3 receptor antagonists like thioperamide (B1682323) and clobenpropit, further confirming the specificity of its action. nih.govcaymanchem.com This agonist-antagonist relationship is a cornerstone of its utility as a pharmacological probe.
However, the inherent polarity and basicity of (R)-alpha-methylhistamine limit its ability to cross biological membranes, including the blood-brain barrier, and it is subject to rapid inactivation in the body. nih.govceu.es To address these pharmacokinetic challenges, more lipophilic and non-basic prodrugs have been developed to enhance its bioavailability and allow for more effective in vivo studies. nih.govceu.es
Use of Radiolabeled α-Methylhistamine in Receptor Binding Studies
Radiolabeled versions of alpha-methylhistamine are invaluable tools for quantitative pharmacology, particularly in receptor binding assays. revvity.com Tritiated (R)-alpha-methylhistamine, specifically N-α-[methyl-³H]-(R)-alpha-methylhistamine, is widely used to characterize the H3 receptor. revvity.comnih.gov These radioligands enable researchers to perform saturation and competition binding assays to determine key receptor parameters such as:
Receptor density (Bmax): The total number of receptors in a given tissue or cell preparation. revvity.com
Dissociation constant (Kd): A measure of the radioligand's affinity for the receptor. revvity.com
Inhibitor constants (Ki): The affinity of unlabeled competing ligands (agonists or antagonists) for the receptor. revvity.com
These binding assays are fundamental for screening new compounds for their affinity and selectivity towards the H3 receptor. The high specific activity and purity of commercially available radiolabeled alpha-methylhistamine ensure low non-specific binding, leading to reliable and sensitive results. revvity.com
Autoradiographic studies using ³H-α-methylhistamine have been employed to map the distribution of H3 receptors in various brain regions, including the cerebral cortex, striatum, and hippocampus. benthamopen.com Since the discovery of the H3 receptor, several radiolabeled ligands, including ³H-(R)α-methylhistamine and ¹²⁵I-iodoproxyfan, have been developed to investigate its physiology and pharmacology. snmjournals.org
More recently, the development of photoswitchable radioligands, such as [³H]VUF26063, has opened new avenues for studying the kinetic aspects of ligand-receptor interactions in real-time. acs.org These advanced tools allow for a more dynamic understanding of how ligands bind to and dissociate from their receptors under different conditions. acs.org
Challenges and Nuances in Receptor Selectivity in Complex Biological Systems
While this compound and its R-enantiomer are considered highly selective for the H3 receptor, their use in complex biological systems is not without challenges and requires careful interpretation of results. revvity.comnih.govbenthamopen.com
The complexity of histamine receptor biology, including the existence of different receptor isoforms and the potential for receptor heteromerization (e.g., with dopamine receptors), adds another layer of nuance. frontiersin.org The functional outcome of H3 receptor activation can be influenced by the specific cellular context and the presence of interacting receptor partners.
Furthermore, the translation of findings from in vitro binding assays to in vivo physiological responses can be challenging. The affinity and efficacy of a ligand can vary depending on the experimental conditions, such as the composition of the assay buffer. nih.gov For instance, the apparent affinity of agonists in H3-receptor binding assays can be higher than what is observed in functional bioassays. nih.gov
The development of prodrugs to overcome the pharmacokinetic limitations of (R)-alpha-methylhistamine introduces another variable, as the rate and extent of conversion to the active compound in different tissues can influence the observed effects. nih.gov
Future Directions in S α Methylhistamine Academic Research
Elucidation of Novel Receptor Interactions and Signaling Pathways
Future research will likely focus on unraveling more nuanced aspects of (S)-α-methylhistamine's interactions with its primary targets, the histamine (B1213489) H3 and H4 receptors, and potentially uncover novel receptor affinities. mdpi.comtocris.com
A significant area of exploration is the concept of receptor heteromerization. The histamine H3 receptor is known to form complexes with other G-protein coupled receptors (GPCRs), such as the dopamine (B1211576) D1 and D2 receptors. nih.gov A study has demonstrated that the activation of the H3 receptor with an agonist mitigates the behavioral and biochemical responses induced by a D2 receptor agonist, suggesting a direct interaction within an H3R-D2R complex in the mouse striatum. nih.gov Future investigations using (S)-α-methylhistamine could further probe the functional consequences of these interactions. For instance, researchers could explore how (S)-α-methylhistamine modulates the signaling cascades of these heteromeric complexes, which could be different from the signaling of the individual receptors. This includes examining downstream effectors beyond the canonical Gαi-mediated inhibition of adenylyl cyclase, such as the Akt-glycogen synthase kinase 3 beta pathway, which has been shown to be modulated by H3R-D2R co-activation. nih.gov
Furthermore, while (S)-α-methylhistamine is considered selective for H3 and H4 receptors over H1 and H2 receptors, its complete receptor profile across the entire receptome is not fully characterized. tocris.com Advanced screening technologies could be employed to identify potential off-target interactions, which might explain some of its observed physiological effects.
The signaling pathways initiated by (S)-α-methylhistamine at the H3 and H4 receptors also warrant deeper investigation. While the inhibition of cAMP formation is a well-established outcome, the role of β-arrestin-dependent signaling pathways following agonist binding is an emerging area of interest. nih.govplos.org Research could focus on how (S)-α-methylhistamine influences receptor internalization, trafficking, and the activation of downstream kinases like ERK1/2, and how these processes differ between the H3 and H4 receptors. plos.org A study on the novel H3 receptor agonist ZEL-H16, for example, showed that it induced intensive H3 receptor internalization and delayed recycling compared to histamine. plos.org Similar studies with (S)-α-methylhistamine could provide valuable insights into its specific signaling signature.
Key Research Questions for the Future:
How does (S)-α-methylhistamine modulate the signaling of H3 receptor heteromers (e.g., H3R-D2R complexes)?
Does (S)-α-methylhistamine exhibit significant affinity for any other G-protein coupled receptors or ion channels?
What is the full extent of β-arrestin involvement in (S)-α-methylhistamine-mediated signaling at H3 and H4 receptors?
How do the kinetics of receptor binding and signaling by (S)-α-methylhistamine differ from endogenous histamine and other synthetic agonists?
Exploration of Uncharted Physiological and Pathophysiological Roles
The established roles of (S)-α-methylhistamine as an H3 receptor agonist have primarily been linked to the central nervous system and gastrointestinal functions. nih.govceu.es However, its activity at the H4 receptor opens up new avenues for exploring its involvement in immunology and inflammation. mdpi.comresearchgate.net
Future research should aim to delineate the specific contributions of (S)-α-methylhistamine's action on H3 versus H4 receptors in various physiological and disease models. This is particularly relevant in conditions where both receptors are implicated, such as in certain inflammatory and neuroinflammatory disorders. nih.govmdpi.com For example, studies could utilize knockout animal models or cell lines lacking either the H3 or H4 receptor to dissect the receptor-specific effects of (S)-α-methylhistamine.
The role of the histaminergic system in cancer is complex and often contradictory. nih.gov While some studies suggest a pro-tumor role for histamine, others indicate anti-tumor activity. The expression of H3 receptors is upregulated in some cancers, and the H3R agonist (R)-α-methylhistamine has been shown to decrease cell proliferation in cholangiocarcinoma. nih.gov Further investigation into the effects of (S)-α-methylhistamine on different cancer types, particularly those expressing H3 and H4 receptors, could uncover novel therapeutic strategies. This research could explore its impact on tumor cell proliferation, apoptosis, and the tumor microenvironment. nih.gov
In the context of neurodevelopmental disorders like autism spectrum disorder (ASD), the histaminergic system is gaining attention. mdpi.com Recent studies have shown that H3 receptor antagonists can ameliorate ASD-like behaviors in animal models, and these effects can be reversed by the H3R agonist (R)-α-methylhistamine. mdpi.commdpi.com Future research could use (S)-α-methylhistamine to further probe the role of H3 receptor signaling in the pathophysiology of ASD, focusing on aspects like neuroinflammation, autophagy, and synaptic plasticity. mdpi.com
The gastrointestinal effects of H3 receptor activation are known to include modulation of gastric acid secretion and motility. nih.gov However, the long-term consequences of sustained H3 receptor agonism with compounds like (S)-α-methylhistamine on gut health, mucosal integrity, and the gut microbiome are largely unexplored. nih.gov Future studies could investigate these aspects, potentially revealing new roles for H3 receptor signaling in gastrointestinal health and disease.
Potential Areas for Physiological and Pathophysiological Investigation:
The differential role of H3 vs. H4 receptor activation by (S)-α-methylhistamine in models of allergic inflammation and autoimmune diseases. researchgate.netnih.gov
The effect of (S)-α-methylhistamine on the growth and survival of different cancer cell lines expressing H3 and/or H4 receptors. nih.gov
The impact of chronic administration of (S)-α-methylhistamine on neuronal development and function in models of neurodevelopmental disorders.
The influence of (S)-α-methylhistamine on the composition and function of the gut microbiota.
Advancement of Advanced Research Probes and Methodologies for Specificity and Control
To further dissect the specific roles of (S)-α-methylhistamine, the development of more sophisticated research tools and methodologies is crucial. These advancements will allow for greater precision and control in studying its biological effects.
One promising area is the development of photocaged derivatives of (S)-α-methylhistamine. Photocaged compounds are biologically inactive until they are "uncaged" by light of a specific wavelength. This technology would enable researchers to apply (S)-α-methylhistamine with high spatiotemporal resolution, activating it in specific tissues, cells, or even subcellular compartments at precise times. A recent study has already demonstrated the feasibility of this approach by creating a photocaged version of the H4 receptor agonist 4-methylhistamine. mdpi.com Applying a similar strategy to (S)-α-methylhistamine would be a significant step forward.
The creation of radiolabeled versions of (S)-α-methylhistamine with improved properties is also an important future direction. While tritiated (R)-α-methylhistamine is available, developing versions with higher specific activity or labels suitable for different imaging modalities (e.g., PET or SPECT) would enhance its utility in receptor binding and in vivo imaging studies. revvity.comnih.govnih.gov This would allow for more sensitive and quantitative measurements of H3 and H4 receptor distribution and density in both healthy and diseased states.
Furthermore, the integration of (S)-α-methylhistamine research with systems biology approaches could provide a more holistic understanding of its effects. mdpi.com This would involve combining experimental data from studies using (S)-α-methylhistamine with computational modeling and multi-omics analyses (genomics, proteomics, metabolomics). For example, researchers could analyze the global changes in gene expression or protein phosphorylation in a specific cell type or tissue in response to (S)-α-methylhistamine treatment. This could help to identify novel signaling pathways and biological processes modulated by this compound. mdpi.com
Finally, the development of highly specific monoclonal antibodies that can recognize and bind to the H3 or H4 receptor only when it is bound to (S)-α-methylhistamine would be a powerful tool. Such conformation-specific antibodies could be used to visualize and track the location of activated receptors within cells and tissues, providing unprecedented insight into the dynamics of receptor signaling in real-time.
Future Methodological and Tool Development:
Synthesis and validation of a photocaged (S)-α-methylhistamine for precise spatiotemporal control of receptor activation.
Development of novel radioligands based on the (S)-α-methylhistamine scaffold for advanced in vivo imaging.
Application of systems biology and multi-omics approaches to map the global cellular responses to (S)-α-methylhistamine.
Generation of conformation-specific antibodies to detect (S)-α-methylhistamine-activated H3 and H4 receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
